5-Bromo-2-nitropyridin-3-amine
Overview
Description
5-Bromo-2-nitropyridin-3-amine is a chemical compound with the molecular formula C5H4BrN3O2 . It has a molecular weight of 218.01 . The compound is typically stored in a dark place, under an inert atmosphere, at room temperature .
Molecular Structure Analysis
The InChI code for 5-Bromo-2-nitropyridin-3-amine is 1S/C5H4BrN3O2/c6-3-1-4(7)5(8-2-3)9(10)11/h1-2H,7H2 . This code provides a specific identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
5-Bromo-2-nitropyridin-3-amine is a solid at room temperature .Scientific Research Applications
Large-Scale Synthesis and Safety Studies
5-Bromo-2-nitropyridin-3-amine has been studied in the context of large-scale synthesis. Agosti et al. (2017) explored the synthesis of 5-Bromo-2-nitropyridine from the corresponding amine through hydrogen peroxide oxidation. The study emphasized the development of safe, reproducible protocols for large-scale production, highlighting the significance of safety and stability in industrial chemical processes (Agosti et al., 2017).
Chemical Reactions and Rearrangements
The reactivity of 5-Bromo-2-nitropyridin-3-amine in various chemical reactions has been a subject of investigation. Yao et al. (2005) reported that the reaction of 3-bromo-4-nitropyridine with amine leads to unexpected nitro-group migration products, indicating complex chemical behavior in certain conditions (Yao et al., 2005). Similarly, Ji et al. (2003) studied the selective amination of polyhalopyridines, including 5-bromo-2-chloropyridine, using a palladium-xantphos complex, highlighting the chemoselectivity in such reactions (Ji et al., 2003).
Computational and Spectroscopic Analysis
The compound has also been the subject of computational and spectroscopic studies. Arulaabaranam et al. (2021) conducted computational calculations to understand the molecular structure and energy aspects of 5-bromo-3-nitropyridine-2-carbonitrile, which is closely related to 5-Bromo-2-nitropyridin-3-amine. Their work included analysis of molecular electrostatic potential, frontier molecular orbital, and ligand-protein interactions, providing insights into the reactivity and potential biological significance of the molecule (Arulaabaranam et al., 2021). Additionally, Sundaraganesan et al. (2005) focused on the vibrational characteristics of 5-bromo-2-nitropyridine, offering detailed interpretations of its infrared and Raman spectra, which are crucial for understanding the physical properties of the molecule (Sundaraganesan et al., 2005).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302-H315-H319-H332-H335, indicating potential harm if swallowed, skin irritation, serious eye irritation, harm if inhaled, and may cause respiratory irritation . Precautionary statements include P280-P305+P351+P338-P310, advising to wear protective gloves/eye protection/face protection, and to call a POISON CENTER or doctor if feeling unwell .
properties
IUPAC Name |
5-bromo-2-nitropyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrN3O2/c6-3-1-4(7)5(8-2-3)9(10)11/h1-2H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOXZJSIRAHNQQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1N)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20730554 | |
Record name | 5-Bromo-2-nitropyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20730554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-nitropyridin-3-amine | |
CAS RN |
433226-05-2 | |
Record name | 5-Bromo-2-nitropyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20730554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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